molecular formula C20H18N4O2 B6086909 2-butyl-8-(2-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione

2-butyl-8-(2-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione

Cat. No. B6086909
M. Wt: 346.4 g/mol
InChI Key: BZDRPGZEOVXLBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-butyl-8-(2-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione, also known as BPN or BPNH, is a synthetic compound with potential application in various fields of scientific research.

Mechanism of Action

The mechanism of action of 2-butyl-8-(2-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione is complex and involves multiple targets. This compound has been shown to inhibit the activity of certain enzymes and receptors involved in various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the Wnt/β-catenin pathway. This compound has also been found to modulate the activity of certain neurotransmitter receptors, including the NMDA receptor and the GABA receptor.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-proliferative, anti-inflammatory, and neuroprotective effects. This compound has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to reduce inflammation by inhibiting the activity of certain pro-inflammatory cytokines. In neurobiology, this compound has been found to have neuroprotective effects by modulating the activity of certain neurotransmitter receptors.

Advantages and Limitations for Lab Experiments

2-butyl-8-(2-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione has several advantages for lab experiments, including its synthetic accessibility, high potency, and selectivity for specific targets. However, this compound also has some limitations, including its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the research and development of 2-butyl-8-(2-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the identification of new targets and pathways for this compound, which could lead to the development of new drugs with improved efficacy and safety profiles. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo, which could provide valuable insights into its potential therapeutic applications.

Synthesis Methods

The synthesis of 2-butyl-8-(2-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione involves a series of chemical reactions, including the condensation of 2-aminonicotinic acid with acetylacetone, followed by the cyclization of the resulting intermediate with butylamine and phthalic anhydride. The final product is obtained after purification using column chromatography and recrystallization.

Scientific Research Applications

2-butyl-8-(2-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione has been found to have potential application in various fields of scientific research, including cancer research, neurobiology, and drug discovery. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In neurobiology, this compound has been found to modulate the activity of certain neurotransmitter receptors, leading to potential therapeutic applications in neurological disorders. In drug discovery, this compound has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

8-butyl-2-pyridin-2-ylpyrido[4,3-b][1,6]naphthyridine-1,9-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c1-2-3-10-23-11-7-16-14(19(23)25)13-15-17(22-16)8-12-24(20(15)26)18-6-4-5-9-21-18/h4-9,11-13H,2-3,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZDRPGZEOVXLBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=CC2=NC3=C(C=C2C1=O)C(=O)N(C=C3)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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